4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a trifluoromethyl group, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . The piperazine ring is then introduced through nucleophilic substitution reactions, and the trifluoromethyl group is added via electrophilic fluorination.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine ring or the trifluoromethyl group, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing various heterocyclic compounds and studying their reactivity and properties.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase active sites and inhibit their activity . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in treating cancers and other diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but lacks the piperazine ring and trifluoromethyl group.
1H-pyrazolo[3,4-b]pyridine analogues: These compounds are structurally similar but differ in the position and type of substituents.
Uniqueness
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a trifluoromethyl group. This unique structure enhances its binding affinity and selectivity for kinase targets, making it a valuable scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C14H13F3N8 |
---|---|
Molecular Weight |
350.30 g/mol |
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H13F3N8/c15-14(16,17)10-5-11(19-7-18-10)24-1-3-25(4-2-24)13-9-6-22-23-12(9)20-8-21-13/h5-8H,1-4H2,(H,20,21,22,23) |
InChI Key |
KGKHHWNNASJADU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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